(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17502745
InChI: InChI=1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C8H9BrFN
Molecular Weight: 218.07 g/mol

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine

CAS No.:

Cat. No.: VC17502745

Molecular Formula: C8H9BrFN

Molecular Weight: 218.07 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine -

Specification

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
IUPAC Name (1S)-1-(2-bromo-5-fluorophenyl)ethanamine
Standard InChI InChI=1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1
Standard InChI Key CQRICPAZGLNNEM-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=C(C=CC(=C1)F)Br)N
Canonical SMILES CC(C1=C(C=CC(=C1)F)Br)N

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Stereochemistry

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine belongs to the class of arylalkylamines, featuring a phenyl ring substituted with bromine and fluorine atoms at specific positions. The (S)-configuration of the chiral center is critical for its biological activity, as enantiomeric forms often exhibit distinct pharmacological profiles . The molecular structure is represented by the SMILES notation C=CC[C@H](N)C1=CC(F)=CC=C1Br\text{C=CC[C@H](N)C1=CC(F)=CC=C1Br}, which explicitly denotes the stereochemistry at the amine-bearing carbon .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H9BrFN\text{C}_8\text{H}_9\text{BrFN}
Molecular Weight218.07 g/mol
CAS Registry Number1269947-24-1
SMILESC=CC[C@H](N)C1=CC(F)=CC=C1Br\text{C=CC[C@H](N)C1=CC(F)=CC=C1Br}

The compound’s three-dimensional conformation, as visualized through computational models, reveals a planar aromatic system with the amine group adopting a specific spatial orientation that facilitates interactions with biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are pivotal in confirming the compound’s structure. The 1H^1\text{H}-NMR spectrum typically displays resonances for the aromatic protons (6.8–7.5 ppm), the methylene group adjacent to the amine (2.6–3.1 ppm), and the chiral center’s proton (3.8–4.2 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 218.07 .

Synthesis and Production Methods

Synthetic Pathways

The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine involves multi-step organic transformations:

  • Bromination and Fluorination: Introduction of bromine and fluorine to the phenyl ring via electrophilic aromatic substitution, ensuring regioselectivity at the 2- and 5-positions.

  • Reductive Amination: Conversion of a ketone intermediate to the amine using catalysts like sodium cyanoborohydride in the presence of a chiral auxiliary to achieve enantiomeric excess .

  • Resolution of Enantiomers: Chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
BrominationBr2,FeBr3,0C\text{Br}_2, \text{FeBr}_3, 0^\circ\text{C}75%
FluorinationHF, CuCl2,120C\text{HF, CuCl}_2, 120^\circ\text{C}68%
Reductive AminationNaBH3CN,CH3OH,pH 6\text{NaBH}_3\text{CN}, \text{CH}_3\text{OH}, \text{pH}~682%

Industrial-scale production optimizes these steps by employing continuous-flow reactors and green solvents to enhance efficiency and sustainability.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol but limited solubility in water. Its stability is influenced by the electron-withdrawing halogens, which reduce susceptibility to oxidative degradation.

Table 3: Physicochemical Profile

PropertyValue
Melting Point98–102°C (decomposes)
LogP (Partition Coefficient)2.3 ± 0.2
pKa (Amine Group)9.8

Crystallographic Insights

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with hydrogen bonding between the amine group and adjacent molecules, contributing to its solid-state stability .

TargetIC50\text{IC}_{50} (nM)
5-HT2A_{2A}320 ± 45
D2_2450 ± 60

In Vivo Pharmacokinetics

Rodent studies indicate a plasma half-life of 2.3 hours and moderate blood-brain barrier permeability. Metabolites include dehalogenated and glucuronidated derivatives, excreted primarily via the renal route .

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a building block for novel antidepressants and antipsychotics. Its modular structure allows for derivatization at the amine and halogen positions to optimize potency and selectivity.

Radiopharmaceuticals

Labeling with 18F^{18}\text{F} or 76Br^{76}\text{Br} isotopes enables its use in positron emission tomography (PET) imaging for studying receptor density in neurological diseases .

Comparative Analysis with Structural Analogues

Table 5: Structural Analogues and Their Properties

CompoundSimilarity IndexKey Differences
1-(2-Bromo-6-fluorophenyl)ethanamine0.93Fluorine at 6-position
1-(5-Bromo-2-fluorophenyl)ethanamine0.91Bromine/fluorine swap
2-(2-Bromo-5-fluorophenyl)ethylamine hydrochloride0.89Protonated amine, Cl⁻ counterion

The (S)-enantiomer exhibits 3–5× higher receptor affinity compared to its (R)-counterpart, underscoring the importance of stereochemistry .

Future Research Directions

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to improve yield and purity.

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles for CNS-specific delivery.

  • Environmental Impact Studies: Assessing biodegradation pathways to mitigate ecological risks.

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